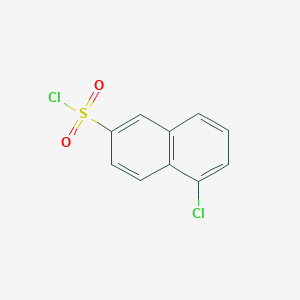

5-chloronaphthalene-2-sulfonyl Chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICVPVPQQNFKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370938 | |

| Record name | 5-chloronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89108-45-2 | |

| Record name | 5-chloronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloronaphthalene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Sulfonyl Halide Chemistry

Aromatic sulfonyl halides are a class of organosulfur compounds with the general formula ArSO₂X, where Ar is an aryl group and X is a halogen. 5-Chloronaphthalene-2-sulfonyl chloride fits squarely within this category, with a 5-chloronaphthalene moiety as its aryl group and chlorine as the halogen. The defining feature of this chemical class is the sulfonyl halide group (-SO₂Cl), which renders the sulfur atom highly electrophilic.

This electrophilicity is the cornerstone of their chemistry, making them reactive toward a wide range of nucleophiles. wikipedia.org The most common reactions involve the displacement of the chloride ion. For instance, they react readily with water to hydrolyze into the corresponding sulfonic acids. wikipedia.org More synthetically useful are their reactions with alcohols to form sulfonate esters and with primary or secondary amines to form sulfonamides. wikipedia.orgsigmaaldrich.com This reactivity makes aromatic sulfonyl chlorides, including the title compound, indispensable reagents in organic synthesis for forging stable sulfur-oxygen and sulfur-nitrogen bonds. The stability of sulfonyl halides generally decreases down the halogen group, with sulfonyl chlorides and fluorides being the most significant and widely used in synthesis. wikipedia.org

Academic Significance As a Synthetic Intermediate

The academic significance of 5-chloronaphthalene-2-sulfonyl chloride is almost exclusively derived from its function as a synthetic intermediate, or building block, for constructing more complex molecules. chemicalbook.comlgcstandards.com Its primary utility lies in its reaction with amines to produce N-substituted sulfonamides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a robust and high-yielding transformation. nih.gov

The resulting sulfonamides incorporating the 5-chloronaphthalene framework are of significant interest in medicinal chemistry. Researchers synthesize libraries of these compounds for biological screening. For example, studies have focused on creating novel sulfonamide derivatives from various naphthalene-1-sulfonyl chlorides and evaluating them as potential anticancer agents and tubulin polymerization inhibitors. nih.govnih.gov By reacting this compound with different amines, chemists can systematically modify the structure of the final product to explore structure-activity relationships (SAR) and optimize for a desired biological effect. Therefore, the compound serves as a foundational scaffold upon which molecular diversity can be built.

Overview of Research Trajectories for Naphthalene Based Sulfonyl Chlorides

Classical Approaches in Sulfonyl Chloride Synthesis

Traditional methods for the synthesis of sulfonyl chlorides, including 5-chloronaphthalene-2-sulfonyl chloride, have historically relied on robust and well-established chemical transformations.

Chlorosulfonation Reactions

Chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution typically involves the reaction of the parent aromatic compound with chlorosulfonic acid. In the context of this compound, the starting material would be 1-chloronaphthalene. The reaction of 1-chloronaphthalene with an excess of chlorosulfonic acid at elevated temperatures can lead to the formation of the desired product. The orientation of the incoming sulfonyl chloride group is directed by the existing chloro substituent on the naphthalene ring.

A general procedure for chlorosulfonation involves adding the substrate, such as an amide, to chlorosulfonic acid at a reduced temperature (e.g., -10 °C). rsc.org The mixture is then allowed to warm to room temperature and subsequently heated to temperatures ranging from 50 °C to 60 °C for several hours. rsc.org After cooling, the reaction mixture is carefully poured into water, and the product is extracted with an organic solvent like diethyl ether. rsc.org

A patent describes a method for preparing sulfonylated aromatic hydrocarbons using a mixed chlorosulfonation agent of ClSO3H/SO2Cl at temperatures between 0 and 45 °C. This process can either introduce a sulfonyl chloride group onto the aromatic ring or convert an existing sulfonic acid group into a sulfonyl chloride group, with reported yields exceeding 90% and 95%, respectively. google.com

Table 1: Representative Chlorosulfonation Reaction Conditions

| Starting Material | Reagent | Temperature | Duration | Yield |

| Amide S4 | Chlorosulfonic acid | -10 °C to 60 °C | 6 hours | 40% |

| 1,4-dimethoxybenzene | ClSO3H/SO2Cl | 0-45 °C | Not Specified | >90% |

| 2-acetylaminonaphthalene sulfonic acid | ClSO3H/SO2Cl | 0-45 °C | Not Specified | >95% |

Sandmeyer-Type Reactions

The Sandmeyer reaction provides an alternative route to aryl sulfonyl chlorides from aryl diazonium salts. wikipedia.org This reaction typically involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. For the synthesis of this compound, the precursor would be 5-chloro-2-naphthalenamine.

The general mechanism involves the formation of an aryl radical from the diazonium salt, initiated by a one-electron transfer from a copper(I) catalyst. wikipedia.org This radical then reacts with sulfur dioxide, and subsequent chlorination yields the sulfonyl chloride. While a foundational method, traditional Sandmeyer reactions can sometimes be limited by the stability of the diazonium salt and the handling of gaseous sulfur dioxide. nih.gov

A more recent development in Sandmeyer-type reactions utilizes DABSO, a stable surrogate for sulfur dioxide, in the presence of hydrochloric acid and a copper catalyst. This method has been shown to be effective for a wide range of anilines and can be performed without the need to preform the diazonium salts, enhancing safety and scalability. organic-chemistry.orgnih.gov

Modern Advancements in Naphthalene Sulfonyl Chloride Preparation

Contemporary research focuses on refining synthetic methods to improve yields, selectivity, and environmental sustainability.

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. Studies on the sulfonation of naphthalene have shown that factors such as reaction temperature, time, and the choice of solvent significantly influence the outcome. shokubai.org For instance, conducting the sulfonation at temperatures above 150°C can favor the formation of the 2-substituted isomer. shokubai.org The use of specific solvents, like decalin, has been shown to improve product yield by mitigating the sublimation of naphthalene. shokubai.org

Furthermore, process optimization through techniques like Design of Experiments (DOE) in batch chemistry can help identify the ideal conditions to maximize the yield of the sulfonyl chloride while minimizing the formation of byproducts like the corresponding sulfonic acid. mdpi.com

Table 2: Factors Influencing Naphthalene Sulfonation

| Parameter | Effect on Reaction |

| Temperature | Higher temperatures (>150°C) favor the formation of the 2-naphthalene sulfonic acid isomer. shokubai.org |

| Solvent | Use of solvents like decalin can increase product yield by reducing naphthalene sublimation. shokubai.org |

| Reactor Design | A reactor designed to suppress sublimation can drastically increase product yield to nearly 98%. shokubai.org |

Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. This includes the use of less hazardous reagents and the reduction of waste. organic-chemistry.orgorganic-chemistry.org For sulfonyl chloride synthesis, this has led to the exploration of alternatives to traditional, often harsh, chlorinating agents.

One such approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and readily prepared. organic-chemistry.orgthieme-connect.com This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org A key advantage is the ability to recycle the succinimide byproduct back into NCS, making the process more sustainable. organic-chemistry.orgthieme-connect.com

Another eco-friendly method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts mediated by sodium chlorite (NaClO2), offering a convenient and safe route to diverse sulfonyl chlorides in high yields. organic-chemistry.org These modern approaches represent a significant step towards greener and more efficient synthesis of sulfonyl chlorides. researchgate.netgoogle.com

Scale-Up Considerations for Research Applications

Transitioning a synthetic procedure from a laboratory scale to a larger, research-application scale requires careful consideration of several factors. For the synthesis of this compound, this includes managing the exothermic nature of chlorosulfonation reactions and ensuring efficient product isolation. mdpi.com

Electrophilic Nature of the Sulfonyl Chloride Moiety

The chemical reactivity of this compound is fundamentally dictated by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group. This high degree of electrophilicity arises from the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms polarize the sulfur-oxygen and sulfur-chlorine bonds, creating a significant partial positive charge on the sulfur atom.

This electron deficiency makes the sulfur atom a prime target for attack by a wide range of nucleophiles. The arenesulfonyl chloride moiety is generally considered a strong electrophile, facilitating reactions under mild conditions. reddit.comresearchgate.net Kinetic studies on related arenesulfonyl chlorides show that electron-withdrawing substituents on the aromatic ring can further enhance the electrophilicity of the sulfonyl group, while electron-donating groups may slightly reduce it. nih.govnih.gov In the case of this compound, the chloro substituent on the naphthalene ring also contributes a modest electron-withdrawing effect, sustaining the high reactivity of the sulfonyl center.

Nucleophilic Substitution Reactions

The most common reactions involving this compound are nucleophilic substitutions at the sulfonyl sulfur, where the chloride ion acts as a good leaving group. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. nih.gov

Amine Reactivity and Sulfonamide Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction, a cornerstone of medicinal chemistry, typically requires a base to neutralize the hydrogen chloride (HCl) byproduct. frontiersrj.comekb.eg Common bases include pyridine or triethylamine, which can also act as nucleophilic catalysts.

The general reaction is as follows: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

The formation of N-(5-Aminopentyl)-5-chloronaphthalene-2-sulfonamide is a specific example of this transformation, demonstrating the utility of the parent sulfonyl chloride in synthesizing complex molecules. bldpharm.com The nucleophilicity of the amine plays a significant role in the reaction rate. frontiersrj.com

| Amine | Base | Solvent | Product | Reference |

| Primary/Secondary Amines (general) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-Substituted-5-chloronaphthalene-2-sulfonamide | frontiersrj.com |

| 1,5-Diaminopentane | Not specified | Not specified | N-(5-Aminopentyl)-5-chloronaphthalene-2-sulfonamide | bldpharm.com |

Alcohol and Phenol Reactivity for Sulfonate Ester Synthesis

In the presence of a base, alcohols and phenols act as nucleophiles, attacking the electrophilic sulfur of this compound to yield sulfonate esters. Pyridine is a commonly used base for this transformation, as it also serves to activate the sulfonyl chloride. eurjchem.com

The general reaction is: Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl

These reactions are efficient for a wide range of alcohols and phenols. nih.gov The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. eurjchem.com

| Nucleophile | Base | Typical Solvent | Product Class | Reference |

| Alcohols (e.g., Methanol, Ethanol) | Pyridine | Dichloromethane (DCM) | Alkyl 5-chloronaphthalene-2-sulfonate | eurjchem.com |

| Phenols | Pyridine | Dichloromethane (DCM) | Aryl 5-chloronaphthalene-2-sulfonate | eurjchem.com |

Reaction with Organometallic Reagents

While less common, this compound can react with potent organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). The high reactivity of these reagents can lead to the displacement of the chloride to form sulfones (Ar-SO₂-R). However, the strong nucleophilicity and basicity of these reagents can sometimes lead to side reactions or over-reaction. The specific outcomes can be highly dependent on the substrate, the organometallic reagent used, and the reaction conditions.

Carbon-Sulfur Bond Formation Reactions

Beyond the formation of sulfones with organometallic reagents, this compound can be utilized in other carbon-sulfur bond-forming reactions. Modern synthetic methods have expanded the utility of sulfonyl chlorides as sulfur sources. For instance, transition-metal-catalyzed cross-coupling reactions can forge C-S bonds. Palladium-catalyzed desulfonylative coupling reactions of aryl sulfonyl chlorides are known to produce biaryl compounds. nih.gov

Another strategy involves the reduction of the sulfonyl chloride moiety. For example, phosphine-mediated reduction of arylsulfonyl chlorides can generate a transient species that is trapped by various nucleophiles to form thioethers, representing a formal C-S bond formation via a desulfonylation process. researchgate.net

Radical and Ionic Pathways Involving the Sulfonyl Chloride

While most reactions of this compound proceed through standard nucleophilic substitution pathways, the involvement of radical and alternative ionic intermediates is possible under specific conditions.

Ionic Pathways: Mechanistic studies on the solvolysis (e.g., hydrolysis) of aromatic sulfonyl chlorides in various media suggest a mechanism that is generally SN2-like, involving a concerted attack by the nucleophile and departure of the leaving group. osti.goviupac.org There is typically no evidence for a discrete sulfonyl cation (ArSO₂⁺) intermediate, which would be indicative of an SN1 pathway. The reaction mechanism can, however, be influenced by the solvent and the electronic properties of substituents on the aromatic ring. osti.govresearchgate.net

Radical Pathways: The sulfur-chlorine bond in a sulfonyl chloride can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a sulfonyl radical (ArSO₂•). nih.gov These highly reactive intermediates can participate in various radical processes, such as addition to unsaturated systems like alkenes and alkynes. nih.gov For example, the addition of an arenesulfonyl radical to an alkyne yields a vinyl radical, which can be trapped to form functionalized vinyl sulfones. Although specific studies on this compound are not prevalent, this reactivity is a known pathway for the broader class of arylsulfonyl chlorides. nih.govnih.gov

Desulfonylation and Sulfonylation Processes

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride functional group (-SO₂Cl). This characteristic dictates its participation in two primary classes of reactions: sulfonylation, where the 5-chloronaphthylsulfonyl moiety is transferred to a nucleophile, and desulfonylation, which involves the removal or reductive transformation of the sulfonyl chloride group itself.

Sulfonylation Reactions

Sulfonylation is the quintessential reaction of sulfonyl chlorides, serving as a robust method for the formation of sulfonamides and sulfonate esters. sigmaaldrich.com In these processes, this compound reacts with various nucleophiles, leading to the displacement of the chloride ion and the creation of a new sulfur-heteroatom bond (S-N or S-O). These reactions are fundamental in organic synthesis for introducing the bulky and electronically distinct 5-chloronaphthalene-2-sulfonyl group into a molecular framework.

Sulfonylation of Amines (Sulfonamide Formation)

The reaction of this compound with primary or secondary amines is a widely employed method for the synthesis of N-substituted sulfonamides. The reaction typically proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a proton from the nitrogen and the chloride ion, forming hydrogen chloride (HCl). To neutralize the generated HCl, which would otherwise protonate the starting amine, a base such as pyridine or triethylamine is commonly added to the reaction mixture. rsc.org

The general mechanism involves a nucleophilic substitution at the sulfur center, which can be considered analogous to an SN2 pathway. researchgate.net The reaction rate and success can be influenced by the nucleophilicity of the amine; primary amines often react more readily than secondary amines due to reduced steric hindrance. rsc.org

| Substrate (Amine) | Product (Sulfonamide) | Reaction Conditions (Typical) |

| Aniline | N-phenyl-5-chloronaphthalene-2-sulfonamide | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), Room Temperature |

| Benzylamine | N-benzyl-5-chloronaphthalene-2-sulfonamide | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), Room Temperature |

| Diethylamine | N,N-diethyl-5-chloronaphthalene-2-sulfonamide | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), Room Temperature |

| Morpholine | 4-((5-chloronaphthalen-2-yl)sulfonyl)morpholine | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), Room Temperature |

Sulfonylation of Alcohols and Phenols (Sulfonate Ester Formation)

Similarly, this compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. This process, often referred to as O-sulfonylation, is also typically conducted in the presence of a base to scavenge the HCl byproduct. organic-chemistry.orgorganic-chemistry.org The reaction provides a method to convert a hydroxyl group into a good leaving group (sulfonate) for subsequent nucleophilic substitution or elimination reactions. Phenols, being more acidic than alcohols, can also be effectively sulfonylated. rsc.org The mechanism mirrors that of sulfonamide formation, with the oxygen atom of the hydroxyl group acting as the nucleophile.

| Substrate (Alcohol/Phenol) | Product (Sulfonate Ester) | Reaction Conditions (Typical) |

| Methanol | Methyl 5-chloronaphthalene-2-sulfonate | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), 0 °C to Room Temperature |

| Phenol | Phenyl 5-chloronaphthalene-2-sulfonate | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), 0 °C to Room Temperature |

| Isopropanol | Isopropyl 5-chloronaphthalene-2-sulfonate | Base (e.g., pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂, THF), 0 °C to Room Temperature |

Desulfonylation Processes

Desulfonylation refers to reactions that result in the removal of the sulfonyl group from a molecule. wikipedia.org For arylsulfonyl chlorides like this compound, this can be achieved through several pathways, which are typically reductive in nature and cleave the carbon-sulfur or sulfur-chlorine bonds. While less common than sulfonylation, these reactions provide alternative synthetic routes.

Reductive Cleavage and Transformation

The sulfonyl chloride group can undergo various reductive transformations. A common method for the reduction of the S-Cl bond without cleaving the C-S bond is the reaction with a mild reducing agent like sodium sulfite, which converts the sulfonyl chloride into the corresponding sodium sulfinate salt. wikipedia.org

More comprehensive desulfonylation, involving the cleavage of the C-S bond, can also be achieved. For instance, the desulfonation of arylsulfonyl chlorides can be a route to aryl chlorides, proceeding with the elimination of sulfur dioxide (SO₂), although this often requires harsh conditions. wikipedia.org In other specialized catalytic systems, arylsulfonyl chlorides can serve as a sulfur source in desulfonative cross-coupling reactions to form products such as asymmetric thioethers. researchgate.net These reactions highlight the versatility of the sulfonyl chloride group beyond its traditional role in sulfonylation.

| Reaction Type | Reagent(s) | Expected Product from this compound |

| Reduction to Sulfinate | Sodium sulfite (Na₂SO₃) | Sodium 5-chloronaphthalene-2-sulfinate |

| Desulfonative Chlorination | Heat / Catalyst | 2,5-Dichloronaphthalene |

| Reductive Dimerization | Tetrathiotungstate ions | Bis(5-chloro-2-naphthalenyl) disulfide |

| Desulfonative Coupling | Benzylsulfonyl chloride, Nickel catalyst | Benzyl (5-chloro-2-naphthalenyl) sulfide |

The mechanistic pathways for these desulfonylation reactions are varied. Reduction to a sulfinate involves nucleophilic attack by the sulfite on the sulfur atom. wikipedia.org Reductive processes that cleave the C-S bond often proceed through single-electron transfer (SET) mechanisms, particularly when using metal-based reducing agents. wikipedia.orgorganicreactions.org

Derivatization and Analog Synthesis from 5 Chloronaphthalene 2 Sulfonyl Chloride

Synthesis and Structural Diversification of Sulfonamide Derivatives

The reaction of 5-chloronaphthalene-2-sulfonyl chloride with primary and secondary amines is a cornerstone of its chemical utility, leading to the formation of a broad spectrum of N-substituted sulfonamides. These derivatives are of significant interest due to their prevalence in biologically active compounds. The synthetic strategies can be expanded from simple N-substitution to more complex intramolecular cyclization reactions, yielding fused heterocyclic systems.

N-Substituted Sulfonamides

The most common transformation of this compound is its reaction with amines to form sulfonamides. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine dictates the properties of the resulting sulfonamide, allowing for the creation of large, structurally diverse libraries of compounds from a single starting material. nih.govekb.eg

A notable application of this reaction is in the synthesis of targeted therapeutic agents. For instance, this compound has been used to synthesize novel antagonists for the serotonin 5-HT6 receptor, which are investigated for their potential procognitive effects. In one specific synthesis, 6-aminobenzimidazole was reacted with this compound to produce 5-Chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-6-yl}naphthalene-2-sulfonamide. acs.org This reaction highlights the utility of the title compound in creating complex molecules with potential neurological activity. The resulting sulfonamide demonstrated a high affinity for the receptor, which was stabilized by a halogen bond interaction between the chloro-substituent on the naphthalene (B1677914) ring and the receptor's binding site. acs.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 6-aminobenzimidazole derivative | 5-Chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-6-yl}naphthalene-2-sulfonamide | 34% | acs.org |

Cyclization Reactions Leading to Fused Heterocycles

The sulfonamides derived from this compound can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic compounds, often referred to as sultams. These reactions typically require a secondary functional group on the N-substituent that can react with a position on the naphthalene ring or the sulfonamide nitrogen itself.

While specific examples starting from 5-chloronaphthalene-2-sulfonamide derivatives are not extensively documented, general methodologies for such cyclizations are well-established. For example, radical cyclizations of ene-sulfonamides can produce fused and spirocyclic imines through the elimination of a sulfonyl radical. nih.gov Another approach involves the acid-catalyzed intramolecular cyclocondensation of sulfonamides bearing an appropriate nucleophilic group, which can lead to the formation of thiadiazine 1-oxides in related systems. mdpi.com These established synthetic routes represent potential pathways for transforming derivatives of this compound into novel, complex polycyclic structures.

Generation of Sulfones and Sulfinate Esters

Beyond sulfonamides, the sulfonyl chloride group can be converted into other important sulfur-containing functional groups, namely sulfones and sulfinate esters.

Sulfones can be synthesized from sulfonyl chlorides through methods such as Friedel-Crafts-type reactions with aromatic compounds or by coupling with organometallic reagents. A one-pot procedure involves the reduction of the sulfonyl chloride with magnesium under sonication to form an anhydrous sulfinate salt, which is then alkylated in situ with an alkyl halide to yield the corresponding sulfone. rsc.org

Sulfinate esters are accessible through the reduction of sulfonyl chlorides. A common method involves the reduction of the sulfonyl chloride with a mild reducing agent like sodium sulfite or sodium bisulfite. nih.gov The resulting sodium sulfinate salt can then be isolated and esterified with an alcohol under acidic conditions. Alternatively, a one-pot reductive esterification can be employed. These sulfinate esters are valuable chiral building blocks for further synthetic transformations. nih.gov

Formation of Sulfinamides and Subsequent Transformations

Sulfinamides, which feature a sulfur(IV) center, represent another class of derivatives accessible from this compound. The synthesis involves a one-pot reduction of the sulfonyl chloride in the presence of an amine. This transformation can be achieved using a reducing agent like triphenylphosphine, which reduces the sulfonyl chloride (S(VI)) to a more reactive sulfinylating agent (S(IV)) in situ, which is then trapped by the amine.

This method allows for the direct formation of the sulfinamide without isolating the sensitive sulfinyl chloride intermediate. The resulting sulfinamides are valuable synthetic intermediates. For example, they can be oxidized to sulfonimidoyl chlorides, which are useful in further chemical elaborations.

Regioselective Functionalization of the Naphthalene Core

The sulfonamide group derived from this compound can serve as a directing group to control the regioselectivity of C-H functionalization on the naphthalene core. In transition metal-catalyzed reactions, the sulfonamide can coordinate to the metal center, bringing the catalyst into proximity with specific C-H bonds, typically at the ortho position.

This strategy allows for the introduction of a variety of functional groups, such as aryl, alkyl, or alkenyl moieties, at positions on the naphthalene ring that would be difficult to access through classical electrophilic substitution. While the electronic properties of the naphthalene system inherently favor substitution at certain positions, the use of a directing group can override this preference, enabling the synthesis of highly specific substitution patterns. The development of templates and specialized ligands can even direct functionalization to more remote C6 and C7 positions on the naphthalene scaffold. acs.org

Synthetic Strategies for Chiral Analogs

The synthesis of chiral analogs from this compound is a key strategy for applications in asymmetric catalysis and medicinal chemistry. Enantiomerically pure derivatives can be prepared through several established approaches.

One common method involves the reaction of the achiral sulfonyl chloride with a chiral, enantiopure amine. This reaction creates a pair of diastereomeric sulfonamides, which can often be separated by standard chromatographic techniques or crystallization. The chiral amine acts as a chiral auxiliary, and after separation, it can sometimes be cleaved to yield an enantiopure product. mdpi.com

Another powerful strategy is the use of asymmetric catalysis. For example, the asymmetric condensation of a prochiral sulfinate, derived from this compound, with an alcohol can be catalyzed by a chiral organocatalyst to produce enantioenriched sulfinate esters. nih.govnih.gov These chiral sulfinate esters are versatile intermediates that can be converted into a variety of other chiral sulfur-containing compounds. nih.gov Similarly, asymmetric multicomponent reactions can be employed to construct chiral sulfonamides with high diastereoselectivity and enantioselectivity. sioc-journal.cn

Applications of 5 Chloronaphthalene 2 Sulfonyl Chloride and Its Derivatives in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Sciences

The 5-chloronaphthalene-2-sulfonamide moiety has been incorporated into various molecular frameworks to explore its potential as a pharmacophore. Its structural rigidity, lipophilicity, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component in drug design.

Development of Potential Therapeutic Agents

Derivatives of 5-chloronaphthalene-2-sulfonyl chloride are investigated for their therapeutic potential across a spectrum of diseases. The synthesis of novel sulfonamides by reacting the sulfonyl chloride with different amine-containing molecules is a common strategy to create new chemical entities with potential pharmacological activities. For instance, N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is a commercially available derivative that serves as a building block in the synthesis of more complex molecules for pharmaceutical research. chemimpex.comfishersci.ca This highlights the role of the parent compound as a crucial intermediate in the development of potential new drugs.

Exploration in Drug Discovery Programs

The 5-chloronaphthalene-2-sulfonamide scaffold is utilized in drug discovery programs to generate libraries of compounds for high-throughput screening. The versatility of the sulfonyl chloride group allows for the creation of a multitude of derivatives with diverse substituents, which can then be tested for activity against various biological targets. This approach is fundamental to identifying novel hit and lead compounds in the early stages of drug discovery. The general class of sulfonamides, to which these derivatives belong, has a long history in medicine, with applications ranging from antimicrobials to anticancer agents, diuretics, and anti-inflammatory drugs. ekb.egdrugs.com

Role in Enzyme Inhibition Studies

Sulfonamides are a well-established class of enzyme inhibitors, and derivatives of this compound are explored for their ability to modulate the activity of various enzymes. The sulfonamide group can act as a zinc-binding group in metalloenzymes or interact with active site residues through hydrogen bonding.

One area of investigation is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. While specific studies on 5-chloronaphthalene-2-sulfonamide derivatives as CA inhibitors are not extensively documented in the provided search results, the broader class of sulfonamides are well-known CA inhibitors. ekb.eg

Another study on newly synthesized sulfonamide derivatives investigated their inhibitory activity against urease and carbonic anhydrase, demonstrating the potential of the sulfonamide scaffold in targeting these enzymes. nih.gov Although this study did not use the this compound precursor, it exemplifies the general approach of exploring sulfonamides as enzyme inhibitors.

| Derivative Name | Target Enzyme | IC50 (µM) | Reference |

| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | Carbonic Anhydrase | Not Specified | nih.gov |

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) | Urease | 1.90 ± 0.02 | nih.gov |

| 4-(3-(3-hydroxyphenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-3) | Urease | 2.02 ± 0.01 | nih.gov |

Investigations into Receptor Interactions

The potential for derivatives of this compound to interact with biological receptors is another area of active research. The structural features of these compounds can allow them to bind to specific pockets on receptor proteins, thereby modulating their function. While direct studies on receptor interactions of 5-chloronaphthalene-2-sulfonamide derivatives were not prominently featured in the search results, the general principle of using such scaffolds to design receptor ligands is a cornerstone of medicinal chemistry.

Design of Targeted Therapies (e.g., Anti-infectious, Anticancer Agents)

The development of targeted therapies is a primary focus of modern drug discovery, and derivatives of this compound are being investigated for their potential as anti-infectious and anticancer agents.

Anti-infectious Agents: The sulfonamide functional group is historically significant in the development of antimicrobial drugs. drugs.com These "sulfa drugs" act by inhibiting the synthesis of folic acid in bacteria. While the development of resistance has limited their use, the search for novel sulfonamides with improved efficacy and a broader spectrum of activity continues. The use of N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride as an intermediate suggests its utility in creating new potential antibacterial agents. chemimpex.com

Anticancer Agents: A significant body of research focuses on the anticancer potential of sulfonamide derivatives. One study identified a derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), as a new Dishevelled 1 (DVL1) inhibitor with anticancer activity. mdpi.com This compound, which features a substituted sulfonyl group, highlights the potential of such derivatives in targeting specific pathways involved in cancer progression.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| (S)-RS4690 | DVL1 | HCT116 | 7.1 ± 0.6 | mdpi.com |

Contributions to Ligand Development for Biological Targets

The this compound scaffold contributes to the development of ligands for a variety of biological targets. By modifying the amine component that reacts with the sulfonyl chloride, researchers can systematically alter the chemical properties of the resulting sulfonamide to optimize its binding affinity and selectivity for a specific protein target. This iterative process of synthesis and biological evaluation is central to the development of new research tools and potential therapeutic agents. The commercial availability of derivatives like N-(5-Aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride further facilitates the synthesis of such targeted ligands.

Materials Science and Advanced Functional Materials

Detailed research findings on the direct application of this compound in the development of advanced functional materials are not extensively documented in publicly available scientific literature. The potential for its use is inferred from the reactivity of its sulfonyl chloride group, which can readily react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.

Incorporation into Polymeric Structures

No specific studies detailing the incorporation of this compound into polymeric structures were identified in the reviewed literature. In principle, the bifunctional nature of derivatives of this compound could allow them to act as monomers in polymerization reactions. For instance, a derivative containing a second reactive group (e.g., an amine or a carboxylic acid) could undergo polycondensation to form polyamides or polyesters with the chloronaphthalene moiety as a pendant group, potentially imparting specific optical or thermal properties to the resulting polymer.

Synthesis of Nanostructures with Specific Functional Properties

The use of this compound for the synthesis of nanostructures with specific functional properties is not described in the available scientific reports. Theoretically, the molecule could be used to functionalize the surface of nanoparticles. The sulfonyl chloride group could react with surface-bound amines or hydroxyls on nanoparticles to covalently attach the chloronaphthalene group, which might serve as a fluorescent tag or a platform for further chemical modifications.

Development of Cross-Linked Systems

There is no direct evidence in the scientific literature of this compound being utilized in the development of cross-linked systems. For this compound to act as a cross-linker, it would need to be part of a larger molecule possessing at least two sulfonyl chloride groups or other reactive functionalities capable of forming covalent bonds between polymer chains. Such derivatives have not been described in the context of creating cross-linked polymeric materials.

Biochemical and Biological Research Tools

While research on this compound itself is limited, a derivative, N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, has been noted for its potential applications in biochemical and biological research. chemimpex.com

Use in Diagnostic Reagent Development

| Potential Application | Compound | Principle | Status |

| Fluorescent Labeling | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | The naphthalene (B1677914) group's intrinsic fluorescence can be used for detection. | Suggested, no specific assays documented. |

Applications in Modifying Biomolecules for Research

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride serves as a valuable tool in studying enzyme inhibition and receptor interactions. chemimpex.com The primary amino group in this derivative allows it to be coupled to biomolecules. The sulfonamide portion of the molecule, derived from this compound, can interact with the active sites of enzymes or the binding pockets of receptors. These interactions can be studied to understand complex biological processes.

| Research Area | Compound | Mechanism of Action | Research Goal |

| Enzyme Inhibition | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | The sulfonamide group can mimic a substrate or transition state, blocking the enzyme's active site. | Understanding enzyme function and developing potential therapeutic agents. |

| Receptor Interaction | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | The molecule can bind to receptor sites, acting as an agonist or antagonist. | Elucidating receptor signaling pathways and screening for new drugs. |

Investigations into Molecular Interactions within Biological Systems

While specific studies detailing the use of this compound for investigating molecular interactions are not extensively documented in publicly available research, its structural analog, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), provides a well-established precedent for such applications. The sulfonyl chloride moiety is highly reactive towards primary and secondary amines, such as the N-terminus of a polypeptide or the epsilon-amino group of lysine residues. medchemexpress.comwikipedia.orgucla.edu This reactivity allows for the covalent labeling of proteins.

The naphthalene core of these molecules possesses inherent fluorescence. Upon conjugation to a protein, the fluorescent properties of the resulting sulfonamide adduct are often sensitive to the local microenvironment. wikipedia.org This sensitivity can be exploited to probe protein structure and dynamics. For instance, changes in fluorescence intensity or emission wavelength can indicate conformational changes, binding events, or the accessibility of specific amino acid residues. wikipedia.org The technique of Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore (like tryptophan in a protein) to an acceptor (like a naphthalene-based label), can be used to measure distances and investigate protein folding. wikipedia.org

By analogy, this compound could be employed as a chemical probe for similar studies. Its reaction with nucleophilic residues on biomolecules would form stable sulfonamide linkages, introducing the chloronaphthalene group as a label. The specific spectroscopic properties of this label could then be monitored to gain insights into:

Protein Structure: Mapping solvent-accessible regions of a protein by identifying which lysine or N-terminal residues are labeled. mdpi.com

Binding Interactions: Observing changes in the fluorescent signal upon the interaction of the labeled protein with other molecules, such as substrates, inhibitors, or other proteins. nih.gov

Conformational Dynamics: Monitoring fluctuations in the fluorescence to understand the dynamic nature of protein structures. wikipedia.org

Development of Fluorescent Probes for Biological Sensing (by analogy with related compounds)

The naphthalene scaffold is a cornerstone in the design of fluorescent probes due to its excellent photophysical properties, including high quantum yields and photostability. nih.gov Naphthalene derivatives are widely used to create sensors for various analytes, including metal ions. nih.gov While this compound itself is a reactive precursor, its derivatives, particularly the sulfonamides formed by reacting it with specific chelating agents, are analogous to a broad class of naphthalene-based fluorescent sensors.

The general principle involves connecting the naphthalenesulfonyl group (the fluorophore) to a receptor unit that selectively binds a target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). Common mechanisms for this modulation include:

Photo-induced Electron Transfer (PET)

Fluorescence Resonance Energy Transfer (FRET)

Excited-State Intramolecular Proton Transfer (ESIPT)

Intramolecular Charge Transfer (ICT)

For example, a fluorescent probe for Al³⁺ was synthesized from a naphthalene derivative. nih.gov This probe demonstrated high selectivity and a significant increase in fluorescence intensity upon binding to aluminum ions, allowing for the quantitative detection of Al³⁺ in various samples. nih.gov Similarly, 5-(dimethylamino)-1-naphthalenesulfonamide has been used as a fluorescent probe to determine the concentration of human carbonic anhydrase II. sigmaaldrich.com

By reacting this compound with different amine- or hydroxyl-containing molecules that have an affinity for specific biological targets, a diverse library of potential fluorescent probes could be developed. The properties of these probes would be influenced by the nature of the receptor and the electronic effects of the chloro and sulfonyl groups on the naphthalene ring.

| Probe Derivative | Target Analyte | Fluorescence Response | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|

| Dansyl-based Probes | Proteins, Peptides | Environment-sensitive | ~330-350 | ~450-550 |

| Naphthalene-F6 Probe | Al³⁺ | Fluorescence Turn-On | Not Specified | 434 |

| 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA) | Carbonic Anhydrase II | Signal Change | 280 | 470 |

Advanced Organic Synthesis and Catalysis

This compound is a versatile reagent in organic synthesis, serving as a building block for more complex molecules and participating in various chemical transformations. scbt.comchemicalbook.com

Building Block for Complex Molecule Construction

The primary utility of this compound as a building block stems from the high reactivity of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, particularly amines, to form stable sulfonamide bonds. sigmaaldrich.com This reaction is a cornerstone of medicinal chemistry for synthesizing libraries of compounds for drug discovery. sigmaaldrich.comprinceton.edu

The reaction with primary or secondary amines yields the corresponding N-substituted 5-chloronaphthalene-2-sulfonamides. Similarly, reaction with alcohols or phenols in the presence of a base produces sulfonate esters. researchgate.net These reactions allow the rigid, planar chloronaphthalene moiety to be incorporated into larger, more complex molecular architectures, which is valuable in the development of bioactive compounds and materials. sigmaaldrich.com

Reagent in Metal-Catalyzed Coupling Reactions

Aryl sulfonyl chlorides have emerged as important coupling partners in various metal-catalyzed cross-coupling reactions. These reactions often proceed via a desulfinylative pathway, where the -SO₂Cl group is extruded as SO₂, allowing the aryl group to couple with another partner. This makes sulfonyl chlorides valuable alternatives to more traditional aryl halides or triflates.

While palladium is a common catalyst for such transformations, there is a growing interest in using more earth-abundant and less expensive metals like iron. nih.govwhiterose.ac.uk Iron-catalyzed cross-coupling reactions have been successfully applied to couple aryl chlorides with Grignard reagents (Kumada coupling) and aryl boronic esters (Suzuki coupling). nih.govwhiterose.ac.ukthieme-connect.denih.gov Specifically, arenesulfonyl chlorides have been shown to undergo palladium-catalyzed Stille cross-coupling with organostannanes. researchgate.net In these reactions, the sulfonyl chloride can be more reactive than the corresponding aryl chloride or bromide. researchgate.net

The presence of two distinct halogen atoms (the chloro group on the naphthalene ring and the chloro group on the sulfonyl moiety) in this compound offers potential for selective, stepwise coupling reactions under different catalytic conditions, providing a route to multifunctionalized naphthalene derivatives. For instance, palladium-catalyzed intermolecular N-arylation of sulfonamides with aryl chlorides has been demonstrated, showcasing the potential reactivity of the chloro group on the aromatic ring. nih.gov

| Reaction Type | Catalyst | Coupling Partner | Key Feature |

|---|---|---|---|

| Stille Coupling | Palladium | Organostannanes | Desulfinylative C-C bond formation |

| Kumada Coupling | Iron | Grignard Reagents | Uses inexpensive, earth-abundant metal |

| Suzuki Coupling | Iron | Aryl Boronic Esters | Alternative to palladium for biaryl synthesis |

| Chlorosulfonylation | Palladium | Arylboronic Acids | Forms new sulfonyl chlorides |

Precursor for Reactive Intermediates in Organic Transformations

Sulfonyl chlorides can serve as precursors to various reactive intermediates, expanding their synthetic utility beyond simple nucleophilic substitution. magtech.com.cn Under appropriate conditions, such as photolysis, thermolysis, or reaction with a single-electron transfer reductant, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (ArSO₂•).

These highly reactive sulfonyl radicals can participate in a variety of transformations, including:

Addition to Alkenes and Alkynes: This can initiate radical polymerization or lead to the formation of vinyl or alkyl sulfones after a subsequent step.

Atom Transfer Radical Addition (ATRA): The radical can add to an unsaturated bond, followed by abstraction of an atom (like chlorine) from the starting sulfonyl chloride.

Arylation Reactions: Under certain conditions, the sulfonyl radical can lose SO₂ to generate an aryl radical, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, in the presence of a base, such as triethylamine, sulfonyl chlorides can undergo dehydrochlorination to form highly reactive sulfene intermediates (Ar-CH=SO₂). These intermediates can then participate in cycloaddition reactions, for example, with imines to form β-sultams. researchgate.net The specific reaction pathway—whether it proceeds through a radical, ionic, or cycloaddition mechanism—can be controlled by the reaction conditions and the nature of the substrates involved. magtech.com.cn

Advanced Spectroscopic and Analytical Characterization of 5 Chloronaphthalene 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-chloronaphthalene-2-sulfonyl chloride, both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the naphthalene (B1677914) ring.

In ¹H NMR spectroscopy, the aromatic protons of the this compound molecule exhibit distinct chemical shifts and coupling patterns based on their electronic environment. The electron-withdrawing nature of the sulfonyl chloride and chloro groups significantly influences the resonance of adjacent protons, typically shifting them downfield. The complex splitting patterns (e.g., doublets, doublets of doublets) arise from spin-spin coupling between neighboring non-equivalent protons, allowing for the precise assignment of each proton on the bicyclic aromatic system.

¹³C NMR provides complementary information by detecting the carbon atoms in the molecule. mdpi.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. The carbons directly bonded to the chlorine atom and the sulfonyl chloride group are expected to show significant downfield shifts. Quaternary carbons, those without attached protons, typically show weaker signals. By analyzing both proton-decoupled and coupled ¹³C NMR spectra, a complete assignment of the carbon skeleton can be achieved, verifying the specific isomeric structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data for related naphthalene derivatives. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic | 7.5 - 8.5 | Multiplets, Doublets |

| ¹³C | C-SO₂Cl | ~140 - 145 | Singlet |

| ¹³C | C-Cl | ~130 - 135 | Singlet |

| ¹³C | Aromatic CH | ~120 - 135 | Doublet (in coupled spectrum) |

| ¹³C | Aromatic Quaternary | ~130 - 140 | Singlet |

Mass Spectrometry Techniques (e.g., LC-MS, UPLC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS or UPLC-MS), it provides a robust method for confirming the identity and purity of compounds in a mixture.

For this compound (C₁₀H₆Cl₂O₂S), mass spectrometry can unequivocally confirm its molecular weight of approximately 261.11 g/mol . chemical-suppliers.eu A key feature in the mass spectrum is the characteristic isotopic pattern of the molecular ion peak. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (³²S, ³³S, ³⁴S isotopes) results in a unique cluster of peaks (M+, [M+2]+, [M+4]+), whose relative intensities can be calculated and compared with the experimental data to confirm the elemental composition. acdlabs.com

Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. In addition to the molecular ion, fragmentation patterns observed in the mass spectrum (or in tandem MS/MS experiments) can provide further structural information. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (Cl•) or the entire SO₂Cl group, leading to characteristic fragment ions that help in the structural confirmation of the parent molecule and its derivatives. acdlabs.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂O₂S |

| Molecular Weight | ~261.11 g/mol chemical-suppliers.eu |

| Nominal Mass (m/z) of M+ | 260 (for ³⁵Cl₂) |

| Isotopic Pattern | Characteristic cluster for two Cl atoms and one S atom acdlabs.comuni.lu |

| Common Fragment Ion | [M-Cl]⁺ |

| Common Fragment Ion | [M-SO₂Cl]⁺ |

Chromatographic Methods (e.g., HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing sulfonyl chlorides. researchgate.net In this method, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. nih.govnacalai.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar molecule due to its naphthalene core, is well-retained on a C18 column. nacalai.com

Purity is determined by injecting a sample and monitoring the eluent with a detector, most commonly a UV-Vis detector set at a wavelength where the naphthalene chromophore absorbs strongly. A pure sample should ideally yield a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities, and their relative area percentages can be used to quantify the purity of the sample. The high reactivity of the sulfonyl chloride group necessitates careful method development to avoid on-column degradation. researchgate.netnih.gov

Table 3: Typical HPLC Parameters for Analysis of Naphthalene Sulfonyl Chlorides

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient nacalai.compatsnap.com |

| Flow Rate | 0.8 - 1.5 mL/min researchgate.netpatsnap.com |

| Detection | UV Absorbance (e.g., 254 nm or 275 nm) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL researchgate.net |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of light due to the vibrations of molecular bonds.

For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the sulfonyl chloride group. ucla.edu This functional group gives rise to two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is also observable, usually as a strong band in the far-infrared region around 375 cm⁻¹. cdnsciencepub.com

The aromatic naphthalene core also produces a series of characteristic bands. These include aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and out-of-plane C-H bending vibrations (in the 650-900 cm⁻¹ region), the exact positions of which can help confirm the substitution pattern. tandfonline.com Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the nonpolar parts of the molecule. researchgate.netscilit.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Naphthalene Ring | 3050 - 3100 | Medium |

| S=O Asymmetric Stretch | Sulfonyl Chloride | 1370 - 1410 acdlabs.com | Strong |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1400 - 1600 | Medium-Strong |

| S=O Symmetric Stretch | Sulfonyl Chloride | 1166 - 1204 acdlabs.com | Strong |

| C-H Out-of-Plane Bend | Naphthalene Ring | 650 - 900 | Strong |

| S-Cl Stretch | Sulfonyl Chloride | ~375 cdnsciencepub.com | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, this technique provides insights into the conjugated π-electron system.

The naphthalene ring system is the primary chromophore responsible for UV absorption. Naphthalene itself typically displays several absorption bands corresponding to π → π* transitions. A strong absorption band is usually observed around 220 nm, with a series of finer, structured bands between 250 and 300 nm, and a weaker, broad band above 300 nm. researchgate.net

The presence of substituents on the naphthalene ring—the chloro and sulfonyl chloride groups—can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These effects, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are dependent on the electronic nature of the substituent and its position on the ring. The UV-Vis spectrum serves as a useful fingerprint for the substituted naphthalene core and can be used for quantitative analysis via the Beer-Lambert law.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for the Naphthalene Chromophore Values can vary significantly based on solvent and substitution.

| Transition Type | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π | ~220 nm | High-energy transition, strong absorption |

| π → π | 250 - 300 nm | Characteristic structured bands |

| π → π* | >300 nm | Lower-energy transition, weaker absorption |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. The data obtained would confirm the planar structure of the naphthalene ring and the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. wikipedia.org

Key structural parameters that can be precisely measured include the S=O, S-C, and S-Cl bond lengths, which are typically around 1.42 Å, 1.76 Å, and 2.05 Å, respectively, in sulfonyl chlorides. wikipedia.org The analysis would also reveal the C-Cl bond length and the angles between the substituents and the naphthalene ring. Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions like π-π stacking or halogen bonding that influence the solid-state properties of the material. mdpi.comnih.gov

Table 6: Typical Bond Lengths in Sulfonyl Chloride and Chloronaphthalene Moieties

| Bond | Typical Length (Å) | Reference Moiety |

|---|---|---|

| S=O | ~1.42 | Sulfonyl Chloride wikipedia.org |

| S-C (aromatic) | ~1.76 | Sulfonyl Chloride wikipedia.org |

| S-Cl | ~2.05 | Sulfonyl Chloride wikipedia.org |

| C-Cl (aromatic) | ~1.74 | Chloronaphthalene |

| C=C (aromatic) | ~1.36 - 1.42 | Naphthalene |

Computational and Theoretical Chemistry Studies on 5 Chloronaphthalene 2 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is used to determine the ground-state electronic structure, providing a basis for predicting molecular geometry, electronic properties, and reactivity.

For the naphthalene (B1677914) scaffold, DFT calculations using the B3LYP hybrid functional have been employed to investigate geometric, electronic, and optical properties. elifesciences.org Such studies typically analyze Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be around 4.75 eV. elifesciences.org

| Calculated Property | Significance | Example Value (Naphthalene Baseline) |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Data not available in search results |

| LUMO Energy | Indicates electron-accepting ability | Data not available in search results |

| HOMO-LUMO Gap (Eg) | Predicts chemical reactivity and stability | ~4.75 eV elifesciences.org |

| Dipole Moment | Measures molecular polarity | Data not available in search results |

| Electron Density Distribution | Identifies reactive sites (nucleophilic/electrophilic) | Qualitative maps can be generated |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular flexibility and conformational preferences.

For a molecule like 5-chloronaphthalene-2-sulfonyl chloride, MD simulations can explore its conformational landscape. While the naphthalene core is rigid, the sulfonyl chloride group has rotational freedom around the C-S bond. MD simulations can reveal the most stable rotational conformers and the energy barriers between them. This is particularly important for understanding how the molecule might fit into a constrained environment, such as the active site of an enzyme.

In drug design studies involving derivatives, MD simulations are used to assess the stability of a ligand-protein complex. For instance, in a study of naphthalene-based inhibitors, an MD simulation was performed on a docked complex to examine the molecular mechanisms of protein-ligand interactions and their stability over time. nih.gov This type of analysis ensures that a computationally predicted binding pose is stable and maintained in a more dynamic, solvated environment.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between the chemical features of a series of molecules and their measured activities.

For derivatives of this compound, QSAR models can be developed to guide the synthesis of new compounds with enhanced biological effects. The process involves:

Data Set Preparation : A series of derivatives is synthesized and their biological activity (e.g., enzyme inhibition) is measured.

Descriptor Calculation : For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. jbclinpharm.org

Validation : The model's predictive power is rigorously tested to ensure its reliability. jbclinpharm.org

In studies of other naphthalene derivatives, QSAR models have successfully predicted their activity as antitumor agents. nih.gov For example, a study on cinnamate ester analogues identified key molecular features, such as the water-accessible surface area of atoms with a negative partial charge, as being important for their activity. mdpi.com Such insights would allow researchers to rationally design modifications to the this compound structure to optimize its desired biological activity.

Docking Studies for Ligand-Target Interactions in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. orientjchem.org This method is central to structure-based drug design.

This compound serves as a building block for synthesizing sulfonamides, a class of compounds with a wide range of biological activities. enamine.net Derivatives created from this scaffold can be evaluated as potential enzyme inhibitors through molecular docking. The docking process places the ligand into the active site of a target protein and scores the different binding poses based on factors like hydrogen bonding and hydrophobic interactions.

For example, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking studies were performed to understand their binding mode, revealing that a potent compound fit into the colchicine-binding site of tubulin with an estimated binding energy of -9.6 kcal/mol. nih.gov Similarly, naphthalene-based inhibitors have been designed and docked against the papain-like protease (PLpro) of SARS-CoV-2. nih.gov These studies provide critical information on the key interactions that stabilize the ligand-receptor complex, guiding the design of more effective inhibitors.

| Compound Series | Protein Target | Example Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Naphthalene Sulfonamides | Tubulin (Colchicine Site) | -9.6 nih.gov | Cys241, Leu248, Ala316, Val318 nih.gov |

| Naphthalene-based Inhibitors | SARS-CoV-2 PLpro | Data not available in search results | Specific residues in the binding pocket nih.gov |

Analysis of Noncovalent Interactions in Aromatic Sulfonyl Chloride Motifs

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules in the solid state and in molecular recognition processes. nih.govmdpi.com For aromatic sulfonyl chlorides, understanding these weak interactions is key to predicting crystal packing and can provide insights into how these molecules interact with biological targets. nih.govresearchgate.net

Computational methods like Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions in crystal structures. This analysis partitions crystal space and maps different close contacts between molecules. Studies on aromatic sulfonyl chlorides have revealed several key noncovalent interactions:

Hydrogen Bonds : The sulfonyl oxygens are effective hydrogen bond acceptors.

Halogen...Oxygen Interactions : Interactions between the chlorine on the sulfonyl group (or an aromatic ring) and the sulfonyl oxygens play a significant role in crystal packing.

Pi Interactions : The aromatic naphthalene system can engage in π-π stacking or Cl···π interactions. nih.gov

In a comparative study of an aromatic sulfonyl chloride and its corresponding fluoride, Hirshfeld analysis quantified the contribution of various intermolecular contacts. For the sulfonyl chloride, Cl···H interactions were significant, whereas they were negligible for the fluoride. nih.gov The sulfonyl chloride's chlorine atom also showed a greater propensity for interactions with hydrogen atoms compared to a chlorine atom on the aromatic ring. nih.gov

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.3% mdpi.com |

| C···H / H···C | 29.2% mdpi.com |

| N···H / H···N | 14.6% mdpi.com |

Note: Data is for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) and serves as an example of the technique.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a powerful tool for predicting spectroscopic data and elucidating reaction mechanisms, which can aid in the characterization and understanding of the chemical reactivity of this compound.

Prediction of Spectroscopic Parameters The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. nih.gov Using DFT methods, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm a proposed structure or to assign signals in a complex spectrum. Recent advancements in machine learning and specialized DFT functionals have led to highly accurate predictions of ¹H NMR chemical shifts, often with a mean absolute error of less than 0.10 ppm. mdpi.comgithub.io This predictive power is invaluable for the structural verification of this compound and its synthetic derivatives.

Prediction of Reaction Pathways Theoretical calculations can map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to reveal the detailed mechanism. The solvolysis of aromatic sulfonyl chlorides, for instance, has been studied computationally. These studies help determine whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise process. nih.govmdpi.com For this compound, computational studies could predict the activation energies for its reactions with various nucleophiles, providing insights into its reactivity and helping to optimize conditions for the synthesis of sulfonamides and other derivatives. scispace.commagtech.com.cn

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

Future Research Directions and Emerging Perspectives for 5 Chloronaphthalene 2 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves reagents like chlorosulfonic acid or thionyl chloride, which are hazardous and generate significant chemical waste. rsc.orgnih.gov A primary future objective is the development of environmentally benign and efficient synthetic pathways to 5-chloronaphthalene-2-sulfonyl chloride. Research in this area is anticipated to focus on several green chemistry principles.

Key strategies for future investigation include:

Photocatalytic Methods: Utilizing visible-light photocatalysis with heterogeneous catalysts, such as carbon nitrides, could offer a sustainable alternative to traditional Sandmeyer-type reactions for producing aryl sulfonyl chlorides from the corresponding diazonium salts. acs.org This approach avoids harsh reagents and leverages renewable energy sources.

Oxidative Chlorination: The development of metal-free oxidative chlorination methods presents a promising avenue. rsc.org Techniques using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) or bleach in combination with a chlorine source could convert a corresponding thiol or S-alkylisothiourea salt precursor into the target sulfonyl chloride under mild conditions. rsc.orgorganic-chemistry.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance safety, improve reaction control, and increase yield and purity. This would be particularly beneficial for managing potentially hazardous reagents and intermediates.

A comparative overview of potential synthetic methodologies is presented below.

| Methodology | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

| Starting Material | 5-Chloronaphthalene | 5-Chloro-2-aminonaphthalene | Avoids direct use of highly corrosive chlorosulfonic acid. |

| Key Reagents | Chlorosulfonic acid (ClSO₃H) | In situ generated diazonium salt, SO₂ source (e.g., DABSO), photocatalyst | Milder reaction conditions, reduced hazardous waste, potential for visible light energy source. acs.orgorganic-chemistry.org |

| Process Type | Batch | Continuous Flow / Photocatalysis | Enhanced safety, scalability, and process control. |

| Environmental Impact | High (corrosive reagents, acidic waste) | Low (recyclable catalysts, less toxic byproducts) | Aligns with green chemistry principles. rsc.orgrsc.org |

Exploration of Unprecedented Reactivity Patterns

The reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl chloride moiety, typically with amines or alcohols to form sulfonamides and sulfonate esters, respectively. researchgate.net Future research will likely probe beyond these conventional transformations to uncover novel reactivity patterns. The unique electronic environment created by the chloro-substituted naphthalene (B1677914) ring system could be exploited for new types of reactions.

Emerging areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Investigating the participation of the sulfonyl chloride group in desulfitative cross-coupling reactions could open pathways to new carbon-carbon or carbon-heteroatom bond formations, a significant departure from its traditional role.

Reductive Couplings: Exploring the reductive coupling of this compound could lead to the formation of disulfides or other sulfur-linked dimeric structures with potentially interesting electronic or material properties.